GK56

Descripción

Propiedades

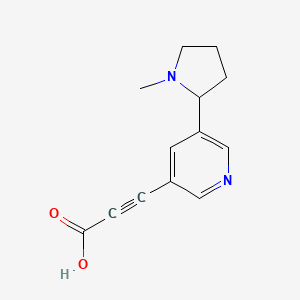

Fórmula molecular |

C13H14N2O2 |

|---|---|

Peso molecular |

230.26 g/mol |

Nombre IUPAC |

3-[5-(1-methylpyrrolidin-2-yl)-3-pyridinyl]prop-2-ynoic acid |

InChI |

InChI=1S/C13H14N2O2/c1-15-6-2-3-12(15)11-7-10(8-14-9-11)4-5-13(16)17/h7-9,12H,2-3,6H2,1H3,(H,16,17) |

Clave InChI |

HMXRCWCGHHLXCX-UHFFFAOYSA-N |

SMILES canónico |

CN1CCCC1C2=CN=CC(=C2)C#CC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Multifaceted Role of GPR56 in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 56 (GPR56), also known as ADGRG1, is an adhesion G protein-coupled receptor (aGPCR) that plays a critical role in the development and function of the central nervous system (CNS). Loss-of-function mutations in the GPR56 gene are the cause of a severe human brain malformation known as bilateral frontoparietal polymicrogyria (BFPP), highlighting its indispensable role. This technical guide provides an in-depth overview of the functions of GPR56 in the CNS, focusing on its involvement in cortical development, neuronal migration, oligodendrocyte development, and myelination. We will delve into the molecular mechanisms of GPR56 signaling, its key ligands, and downstream effectors. Furthermore, this guide presents a compilation of experimental protocols and quantitative data to facilitate future research and therapeutic development targeting GPR56.

Introduction to GPR56

GPR56 is a member of the adhesion GPCR family, characterized by a large N-terminal extracellular domain and a GPCR proteolytic site (GPS) within its GAIN domain.[1][2] Autoproteolytic cleavage at the GPS domain results in the formation of two non-covalently associated subunits: an extracellular N-terminal fragment (NTF) and a C-terminal fragment (CTF) containing the seven transmembrane domains.[2] This structural feature is crucial for its function and signaling activation.

GPR56 is widely expressed in the developing and adult CNS, with dynamic expression patterns across different cell types and developmental stages.[3][4] Its functions are pleiotropic, influencing key neurodevelopmental processes.[5][6]

GPR56 in Cortical Development

GPR56 plays a pivotal role in the proper formation of the cerebral cortex. Its dysfunction leads to a cobblestone-like cortical malformation, characterized by overmigration of neurons and breaches in the pial basement membrane.[1][3]

Regulation of Neuronal Migration

During cortical development, precisely controlled neuronal migration is essential for establishing the layered structure of the cortex. GPR56, in concert with its ligand, collagen III, acts as a critical negative regulator of neuronal migration.[2][3]

The interaction between GPR56 expressed on migrating neurons and collagen III present in the pial basement membrane inhibits neuronal movement, thus preventing neurons from migrating past their designated layers.[2][3] Loss of this interaction, due to mutations in either GPR56 or collagen III, results in the characteristic neuronal overmigration seen in BFPP.[2]

Maintenance of Pial Basement Membrane Integrity

The pial basement membrane is a specialized extracellular matrix layer that covers the surface of the brain and plays a crucial role in cortical organization. GPR56 is highly expressed in the endfeet of radial glial cells, which are anchored to the pial basement membrane.[7] Through its interaction with the extracellular matrix, GPR56 is essential for maintaining the integrity of this barrier.[8] In the absence of functional GPR56, the pial basement membrane is compromised, contributing to the chaotic cortical architecture observed in BFPP.[3]

GPR56 in Oligodendrocyte Development and Myelination

Beyond its role in cortical lamination, GPR56 is a key regulator of oligodendrocyte development and subsequent myelination of axons in the CNS.[5][9]

Oligodendrocyte Precursor Cell (OPC) Proliferation

GPR56 is highly expressed in oligodendrocyte precursor cells (OPCs) and its expression is downregulated as these cells mature into myelinating oligodendrocytes.[5][9] Studies have shown that GPR56 promotes the proliferation of OPCs.[9] Loss of Gpr56 in mouse models leads to decreased OPC proliferation, resulting in a reduced number of mature oligodendrocytes and consequently, hypomyelination.[5][9] This function of GPR56 is cell-autonomous to OPCs.[5][10]

GPR56 Signaling Pathways in the CNS

The diverse functions of GPR56 in the CNS are mediated through specific signaling pathways. The most well-characterized pathway involves the coupling to Gα12/13 G-proteins and the subsequent activation of the small GTPase RhoA.[2][3]

The Canonical Gα12/13-RhoA Pathway

Upon binding to its ligand, collagen III, GPR56 activates the heterotrimeric G-proteins Gα12 and Gα13.[2] This activation leads to the exchange of GDP for GTP on the alpha subunit, causing its dissociation from the beta-gamma subunits. The activated Gα12/13 then stimulates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate RhoA by promoting the exchange of GDP for GTP.[3] Activated RhoA is a central regulator of the actin cytoskeleton and its activation downstream of GPR56 is crucial for the inhibition of neuronal migration and the promotion of OPC proliferation.[3][9]

Diagram of the GPR56-Collagen III Signaling Pathway

Caption: GPR56 signaling cascade initiated by Collagen III binding.

GPR56 Expression and Function in Different CNS Cell Types

GPR56 exhibits a dynamic and cell-type-specific expression pattern throughout CNS development, which dictates its functional relevance in different neural lineages.

| Cell Type | Developmental Stage | Localization | Primary Function | Key References |

| Neural Progenitor Cells | Embryonic (Neurogenesis) | Ventricular and Subventricular Zones | Proliferation | [3][9] |

| Preplate Neurons | Early Embryonic | Basal surface of the neocortex | Regulation of migration | [3][4] |

| Radial Glial Cells | Embryonic | Endfeet at the pial basement membrane | Maintenance of pial basement membrane integrity | [7] |

| Oligodendrocyte Precursor Cells (OPCs) | Perinatal and Postnatal | White matter tracts | Proliferation | [9] |

| Microglia | Fetal and Adult | Throughout the CNS | Synaptic refinement, immune response | |

| Astrocytes | - | - | Under investigation | [10] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the function of GPR56 in the CNS.

Analysis of Gpr56 Knockout Mice

-

Rationale: To study the in vivo loss-of-function phenotype of GPR56.

-

Methodology:

-

Genotyping: PCR analysis of genomic DNA from tail biopsies to identify wild-type, heterozygous, and homozygous knockout animals.

-

Histological Analysis: Brains are harvested at different embryonic and postnatal stages, fixed in 4% paraformaldehyde, and processed for paraffin or cryosectioning.

-

Immunohistochemistry/Immunofluorescence: Staining of brain sections with antibodies against GPR56, neuronal markers (e.g., NeuN, Cux1, Tbr1), glial markers (e.g., GFAP for astrocytes, Iba1 for microglia, Olig2 for oligodendrocytes), and basement membrane components (e.g., Laminin).

-

Phenotypic Analysis: Microscopic examination to assess cortical lamination, neuronal positioning, pial basement membrane integrity, and myelination.

-

Workflow for Gpr56 Knockout Mouse Analysis

Caption: Experimental workflow for analyzing Gpr56 knockout mice.

GTP-RhoA Pull-Down Assay

-

Rationale: To quantify the level of active, GTP-bound RhoA, a key downstream effector of GPR56.

-

Methodology:

-

Cell Culture and Treatment: Culture cells of interest (e.g., primary neurons or OPCs) and treat with collagen III or other potential GPR56 ligands.

-

Cell Lysis: Lyse cells in a buffer that preserves GTP-bound proteins.

-

Pull-Down: Incubate cell lysates with beads coupled to the Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin). The RBD specifically binds to GTP-bound RhoA.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads and analyze the amount of RhoA by Western blotting using a RhoA-specific antibody. Total RhoA in the initial cell lysates should also be measured as a loading control.[11]

-

In Situ Hybridization

-

Rationale: To visualize the spatial and temporal expression pattern of Gpr56 mRNA in brain tissue.

-

Methodology:

-

Probe Preparation: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the Gpr56 mRNA. A sense probe is used as a negative control.

-

Tissue Preparation: Prepare fixed, cryosectioned brain tissue.

-

Hybridization: Incubate the tissue sections with the labeled probe, allowing it to anneal to the target mRNA.

-

Washing: Perform stringent washes to remove the unbound probe.

-

Detection: Use an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) followed by a colorimetric substrate to visualize the location of the hybridized probe.

-

GPR56 in Neurological Disorders and as a Therapeutic Target

The profound consequences of GPR56 dysfunction in brain development, as exemplified by BFPP, underscore its importance in human health.[1][3] Beyond developmental disorders, emerging evidence suggests a role for GPR56 in other neurological and psychiatric conditions.[12] Its involvement in fundamental cellular processes such as migration and proliferation also makes it a potential target in the context of brain tumors.[6]

The detailed understanding of GPR56's structure, ligands, and signaling pathways provides a solid foundation for the development of therapeutic strategies. Modulating GPR56 activity, either through small molecules or biologics that target the receptor-ligand interaction or its downstream signaling components, could offer novel avenues for treating a range of CNS disorders.

Conclusion

GPR56 is a critical adhesion GPCR in the central nervous system, with multifaceted roles in cortical development and myelination. Its signaling through the Gα12/13-RhoA pathway is essential for regulating neuronal migration and oligodendrocyte precursor cell proliferation. The severe neurological phenotype associated with GPR56 mutations highlights its non-redundant functions. Further research into the complexities of GPR56 signaling, its interactome, and its role in different CNS cell types will undoubtedly uncover new insights into brain development and disease, and may pave the way for novel therapeutic interventions.

References

- 1. The adhesion GPCR Gpr56 regulates oligodendrocyte development via interactions with Gα12/13 and RhoA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G protein-coupled receptor 56 and collagen III, a receptor-ligand pair, regulates cortical development and lamination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR56 and the developing cerebral cortex: cells, matrix, and neuronal migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of G Protein-Coupled Receptor 56 Protein Expression in the Mouse Developing Neocortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The adhesion G protein-coupled receptor GPR56 is a cell-autonomous regulator of oligodendrocyte development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPR56: An adhesion GPCR involved in brain development, neurological disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GPR56 Regulates Pial Basement Membrane Integrity and Cortical Lamination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPR56/ADGRG1 regulates development and maintenance of peripheral myelin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The adhesion G protein-coupled receptor GPR56 is a cell-autonomous regulator of oligodendrocyte development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell type-specific evaluation of ADGRG1/GPR56 function in developmental central nervous system myelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism for Adhesion G Protein-Coupled Receptor GPR56-Mediated RhoA Activation Induced By Collagen III Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

GPR56 (ADGRG1) Gene Expression Profile in Human Tissues: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the G protein-coupled receptor 56 (GPR56), encoded by the ADGRG1 gene. It details its expression profile across various human tissues, associated signaling pathways, and standard experimental protocols for its study.

Introduction to GPR56 (ADGRG1)

G protein-coupled receptor 56 (GPR56), also known as Adhesion G protein-coupled Receptor G1 (ADGRG1), is a member of the adhesion GPCR family.[1] These receptors are characterized by a large N-terminal extracellular domain connected to a seven-transmembrane domain.[1] GPR56 plays a crucial role in a multitude of physiological and pathological processes, including the development of the central nervous system, immune regulation, tumorigenesis, and male fertility.[2][3][4] Loss-of-function mutations in the ADGRG1 gene are linked to severe brain malformations, such as bilateral frontoparietal polymicrogyria (BFPP).[2][5] Given its diverse functions and its role as a cell surface receptor that interacts with extracellular matrix components like collagen III and tissue transglutaminase 2 (TG2), GPR56 is an increasingly attractive therapeutic target.[2][6][7]

GPR56 Expression Profile in Human Tissues

GPR56 exhibits a broad but distinct expression pattern in human tissues. Analysis at both the mRNA and protein levels reveals high expression in secretory epithelial cells and specific cell types within the central nervous system.

Quantitative mRNA Expression Data

The expression of the ADGRG1 gene varies significantly across different human tissues. RNA-sequencing data provides a quantitative measure of these levels, typically represented as Reads Per Kilobase of exon per Million mapped reads (RPKM). Tissues such as the thyroid, kidney, and placenta show the highest levels of ADGRG1 mRNA.[2][5] Conversely, the liver is reported to be ADGRG1-negative.[2][5]

| Tissue | ADGRG1 mRNA Expression (RPKM)[5] |

| Thyroid | High |

| Kidney | High |

| Placenta | High |

| Testis | High |

| Pancreas | Moderate to High |

| Brain | Moderate |

| Lung | Moderate |

| Trachea | Moderate |

| Colon | Moderate |

| Small Intestine | Moderate |

| Ovary | Moderate |

| Spleen | Low to Moderate |

| Liver | Negative |

Note: This table summarizes relative expression levels based on bulk RNA-sequencing data. RPKM values can be found in the cited literature.[5]

Protein Expression and Cellular Localization

Immunohistochemical studies have confirmed that GPR56 protein expression correlates well with ADGRG1 mRNA data.[2][8] GPR56 protein is frequently localized in cuboidal or highly prismatic secreting epithelia.[2][5]

| Tissue | Cellular Localization and Expression Level[2][5][8][9] |

| Thyroid | Strong expression in thyrocytes. |

| Kidney | Expressed in proximal and distal tubules. |

| Placenta | Detected in the syncytiotrophoblast. |

| Pancreas | Co-localizes with insulin in islet β-cells. |

| Stomach | Found in pepsinogen A-producing gastric chief cells. |

| Brain | Expressed in microglia in the adult brain. |

| Spleen | Detected in cells within the mantle zone, likely cytotoxic T cells. |

| Liver | Negative/Undetectable. |

GPR56 Signaling Pathways

GPR56 signals through various G protein-dependent pathways, with the specific pathway often being cell-type and ligand-dependent. The most well-characterized pathways involve Gα12/13 and Gαq/11.

Gα12/13-RhoA Signaling Pathway

Interaction with ligands such as collagen III can activate GPR56, leading to the coupling of Gα12/13 proteins.[6] This activation stimulates the RhoA signaling cascade, which is crucial for regulating the cytoskeleton and has been implicated in oligodendrocyte development and neural cell migration.[10]

Gαq/11-PKCα Signaling Pathway

In some contexts, such as melanoma, GPR56 associates with tetraspanins CD9 and CD81, leading to coupling with Gαq/11.[1][7] This pathway can activate Protein Kinase C alpha (PKCα), which in turn suppresses the production of Vascular Endothelial Growth Factor (VEGF), thereby inhibiting angiogenesis and tumor growth.[1][7]

Experimental Methodologies

The study of GPR56 expression relies on standard molecular and cellular biology techniques. Below are detailed protocols for the key experiments.

Quantitative Real-Time PCR (qPCR) for ADGRG1 mRNA Expression

This protocol outlines the steps to quantify ADGRG1 mRNA levels from tissue or cell samples.

Protocol:

-

RNA Isolation:

-

Homogenize 50-100 mg of tissue or lyse a pellet of 1-5 million cells in 1 mL of a TRIzol-based reagent.[11]

-

Following the manufacturer's protocol, perform phase separation using chloroform, precipitate RNA with isopropanol, wash with 75% ethanol, and resuspend the RNA pellet in RNase-free water.

-

Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers, following the manufacturer's instructions.[12]

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix in a total volume of 20 µL, containing: 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA template, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), and 7 µL of nuclease-free water.[12][13]

-

Use validated primer pairs for human ADGRG1 (e.g., Forward: 5'-GGTACAGAACACCAAAGTAGCCAAC-3', Reverse: 5'-TCAACCCAGAACACATTGC-3').[11]

-

Run the reaction on a real-time PCR system with a typical thermal profile: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[13]

-

-

Data Analysis:

Western Blotting for GPR56 Protein Detection

This method is used to detect and semi-quantify GPR56 protein from cell or tissue lysates.

Protocol:

-

Sample Preparation:

-

Lyse cells or homogenized tissue in ice-cold lysis buffer (e.g., RIPA or T-PER) supplemented with a protease and phosphatase inhibitor cocktail.[5][14]

-

Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15-30 minutes at 4°C to pellet cellular debris.[14][15]

-

Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

-

-

Immunodetection:

-

Block the membrane for 1 hour at room temperature in blocking buffer (5% non-fat dry milk or 3-5% BSA in TBST).[12][15]

-

Incubate the membrane with a primary antibody specific to GPR56 (e.g., rabbit polyclonal or mouse monoclonal, diluted 1:500-1:1000) overnight at 4°C with gentle agitation.[14][16]

-

Wash the membrane three times for 5-10 minutes each with TBST.[15]

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, diluted 1:2000-1:10000) for 1 hour at room temperature.[14][15]

-

Wash the membrane again as in the previous step.

-

-

Detection:

Immunohistochemistry (IHC) for GPR56 in Paraffin-Embedded Tissues

IHC allows for the visualization of GPR56 protein expression and localization within the context of tissue architecture.

Protocol:

-

Slide Preparation:

-

Deparaffinize 5 µm tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-120°C for 20 minutes.[5] Allow slides to cool for at least 25 minutes.

-

-

Staining Procedure:

-

Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 5-10 minutes.[5]

-

Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal donkey serum in PBS) for 1 hour.

-

Incubate sections with the primary anti-GPR56 antibody (diluted ~2-5 µg/mL in blocking buffer) overnight at 4°C in a humidified chamber.[5][17]

-

Wash slides with PBS.

-

Apply a biotinylated or polymer-based HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

-

Wash slides with PBS.

-

-

Visualization and Counterstaining:

-

Apply a chromogen substrate, such as DAB (3,3'-Diaminobenzidine), and incubate until the desired brown color intensity develops.

-

Rinse with distilled water.

-

Counterstain the nuclei with hematoxylin.

-

Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

-

Visualize under a light microscope.

-

References

- 1. GPR56 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. GPR56 signaling pathway network and its dynamics in the mesenchymal transition of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Adhesion GPCR GPR56 Expression Profiling in Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The role of GPR56/ADGRG1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Adhesion GPCR GPR56 Expression Profiling in Human Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Activation and Signaling Mechanisms of GPR56/ADGRG1 in Melanoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. allresearchjournal.com [allresearchjournal.com]

- 12. mt-pieds.fr [mt-pieds.fr]

- 13. origene.com [origene.com]

- 14. 7tmantibodies.com [7tmantibodies.com]

- 15. addgene.org [addgene.org]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. GPR56 Polyclonal Antibody (PA1-33156) [thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of GPR56 in Cellular Adhesion and Migration

G protein-coupled receptor 56 (GPR56), also known as ADGRG1, is a member of the adhesion G protein-coupled receptor (aGPCR) family.[1][2] This family is characterized by large N-terminal extracellular regions that are involved in cell-cell and cell-matrix interactions.[3][4] GPR56 plays a multifaceted role in various physiological and pathological processes, including central nervous system development, immune regulation, and tumorigenesis.[5] Its involvement in cellular adhesion and migration is of particular interest due to its implications in cancer progression and developmental disorders.[6][7]

Structurally, GPR56 consists of a large extracellular N-terminus (NTF) containing a GPCR-Autoproteolysis Inducing (GAIN) domain, a seven-transmembrane (7TM) region also known as the C-terminal fragment (CTF), and an intracellular C-terminus.[8] Activation of GPR56 is a multi-step process that often begins with autoproteolytic cleavage within the GAIN domain, resulting in the NTF and CTF which remain non-covalently associated.[8] Ligand binding to the NTF can then lead to the dissociation of the NTF from the CTF, uncapping the 7TM region and initiating downstream intracellular signaling cascades.[9][10]

Key ligands for GPR56 include extracellular matrix (ECM) proteins such as collagen III and tissue transglutaminase 2 (TG2).[8][9][11] The interaction with these ligands is crucial for GPR56's function in modulating cellular adhesion and migration in a context-dependent manner. For instance, the GPR56-collagen III interaction is vital for regulating neuronal migration during cortical development[1][12][13], while the GPR56-TG2 interaction has been implicated in the progression of melanoma.[11][14]

GPR56 Signaling Pathways in Adhesion and Migration

GPR56 activation triggers several downstream signaling pathways that converge on the regulation of the cytoskeleton and cellular adhesion dynamics. The most well-characterized of these is the Gα12/13-RhoA pathway.

The Gα12/13-RhoA Signaling Axis

Upon ligand binding, such as with collagen III, GPR56 couples to the heterotrimeric G proteins Gα12 and Gα13.[1][9][13] This coupling facilitates the exchange of GDP for GTP on the Gα subunit, leading to its activation. The activated Gα12/13 then stimulates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[15]

Activated RhoA-GTP has profound effects on the actin cytoskeleton, promoting the formation of stress fibers and focal adhesions. This regulation of cytoskeletal dynamics is a key mechanism through which GPR56 influences cell adhesion, morphology, and migration.[16] In the context of neuronal development, this pathway is critical for inhibiting neuronal overmigration.[1][12] In some cancer cells, however, this pathway can be co-opted to promote migration and invasion.[5][7]

Crosstalk with Other Signaling Pathways

GPR56 signaling is not limited to the Gα12/13-RhoA axis. Depending on the cellular context and the available interacting partners, GPR56 can engage other signaling pathways:

-

PI3K/AKT Pathway : In colorectal cancer, GPR56 has been shown to promote cell proliferation and metastasis by activating the PI3K/AKT signaling pathway, which is a key regulator of cell growth, survival, and motility.[17][18]

-

NF-κB Pathway : In glioblastoma, GPR56 can act as an inhibitor of the NF-κB signaling pathway.[19] Loss of GPR56 function in this context promotes a mesenchymal transition and increases radioresistance.[19]

-

Protein Kinase C (PKC) Pathway : In melanoma, GPR56 can suppress angiogenesis and tumor growth by inhibiting the production of vascular endothelial growth factor (VEGF) through a PKCα-dependent pathway.[2][20]

Quantitative Data on GPR56 Function

The following tables summarize quantitative data from studies investigating the role of GPR56 in cellular adhesion and migration.

Table 1: Effect of GPR56 Expression on Cancer Cell Migration and Invasion

| Cell Line | Cancer Type | GPR56 Modulation | Assay | Result | Reference |

| A2058 | Melanoma | Silencing | Anchorage-independent growth | Reduced growth | [16] |

| HT-29 | Colorectal | Overexpression | Transwell migration | Increased migration | [17] |

| HCT116 | Colorectal | Depletion | Transwell migration & invasion | Suppressed migration & invasion | [18] |

| U373 | Glioblastoma | Knockdown | Transwell migration & invasion | Increased migration & invasion | [14][21] |

Table 2: GPR56-Mediated Regulation of Downstream Signaling

| Cell Type | Stimulus | Measured Molecule | Result | Reference |

| NIH 3T3 | Collagen III | GTP-RhoA | Increased levels of GTP-RhoA | [1] |

| HEK293 | Testosterone | RhoA activation | Robust stimulation of Rho signaling | [15] |

| Neural Progenitor Cells | GPR56 overexpression | RhoA activation | Increased RhoA activity | [22] |

| Melanoma Cells | Immobilized CG4 mAb | IL-6 production | Enhanced IL-6 secretion | [10][20] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study GPR56 function.

Transwell Migration/Invasion Assay

This assay is used to quantify the migratory and invasive potential of cells in vitro.

Protocol:

-

Cell Culture: Culture cells to be tested under standard conditions. Serum-starve the cells for 12-24 hours prior to the assay.

-

Chamber Preparation: Use Transwell inserts with an 8.0 µm pore size polycarbonate membrane. For invasion assays, coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend the serum-starved cells in a serum-free medium. Seed a defined number of cells (e.g., 5 x 104) into the upper chamber of the Transwell insert.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (typically 12-48 hours).

-

Cell Removal and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Elute the crystal violet stain and measure the absorbance, or count the number of stained cells in several microscopic fields.

RhoA Activation Assay (Pull-down)

This assay measures the amount of active, GTP-bound RhoA in cell lysates.

Protocol:

-

Cell Treatment: Culture cells to the desired confluency and treat them with the agonist (e.g., collagen III) or antagonist for the specified time.

-

Lysis: Wash the cells with ice-cold PBS and lyse them in a Rho activation lysis buffer. Centrifuge the lysates to pellet cell debris.

-

Pull-down: Incubate the cleared cell lysates with a Rho-GTP binding protein fused to glutathione S-transferase (GST), such as the Rho-binding domain of Rhotekin, which is immobilized on glutathione-agarose beads. This will specifically pull down the active GTP-bound RhoA.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Detection: Probe the membrane with a primary antibody specific for RhoA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. A fraction of the total cell lysate should also be run as a loading control.

References

- 1. GPR56 and the developing cerebral cortex: cells, matrix, and neuronal migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR56 - Wikipedia [en.wikipedia.org]

- 3. GPR56 interacts with extracellular matrix and regulates cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Adhesion G-Protein-Coupled Receptor, GPR56/ADGRG1, Inhibits Cell–Extracellular Matrix Signaling to Prevent Metastatic Melanoma Growth [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Role of ADGRG1/GPR56 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. GPR56 signaling pathway network and its dynamics in the mesenchymal transition of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism for Adhesion G Protein-Coupled Receptor GPR56-Mediated RhoA Activation Induced By Collagen III Stimulation | PLOS One [journals.plos.org]

- 10. GPR56/ADGRG1 Activation Promotes Melanoma Cell Migration via NTF Dissociation and CTF-Mediated Gα12/13/RhoA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GPR56, an atypical G protein-coupled receptor, binds tissue transglutaminase, TG2, and inhibits melanoma tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GPR56 and the developing cerebral cortex: cells, matrix, and neuronal migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. mt-pieds.fr [mt-pieds.fr]

- 15. Activation of GPR56, a novel adhesion GPCR, is necessary for nuclear androgen receptor signaling in prostate cells | PLOS One [journals.plos.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. GPR56 promotes proliferation of colorectal cancer cells and enhances metastasis via epithelial‑mesenchymal transition through PI3K/AKT signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. GPR56/ADGRG1 Inhibits Mesenchymal Differentiation and Radioresistance in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Activation and Signaling Mechanisms of GPR56/ADGRG1 in Melanoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Multi-Omics Analysis of Glioblastoma and Glioblastoma Cell Line: Molecular Insights Into the Functional Role of GPR56 and TG2 in Mesenchymal Transition [frontiersin.org]

- 22. researchgate.net [researchgate.net]

Discovering the Endogenous Ligands for GPR56: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and characterization of endogenous ligands for the adhesion G protein-coupled receptor, GPR56 (also known as ADGRG1). GPR56 plays a crucial role in various physiological processes, including brain development, myelination, and immune function, and its dysregulation is implicated in developmental disorders and cancer.[1] This document details the key endogenous ligands identified to date, the experimental methodologies employed for their discovery and validation, and the downstream signaling pathways they modulate.

Identified Endogenous Ligands and Interacting Partners

The primary endogenous ligands for GPR56 are components of the extracellular matrix (ECM), reflecting its role as an adhesion GPCR. The two most well-characterized ligands are Collagen III and Transglutaminase 2 (TG2). Other interacting partners, including heparin and progastrin, have also been reported.

Collagen III

Collagen III was identified as a major ligand for GPR56 in the developing brain through an in vitro biotinylation/proteomics approach.[2][3][4] This interaction is critical for regulating cortical development and lamination.[2][3] The binding of Collagen III to the N-terminal pentraxin/laminin/neurexin/sex hormone-binding globulin-like (PLL) domain of GPR56 inhibits neural migration by activating the Gα12/13-RhoA signaling pathway.[2][5][6]

Transglutaminase 2 (TG2)

Transglutaminase 2, a multifunctional enzyme involved in ECM stabilization, was identified as a GPR56 ligand in the context of melanoma.[7][8] The interaction between TG2 and GPR56 has been shown to suppress tumor growth and metastasis.[7][8] The C-terminal portion of TG2 directly interacts with the PLL domain of the GPR56 extracellular region.[9][10] Interestingly, the activation of GPR56 by TG2 in oligodendrocyte precursor cells requires the presence of the ECM protein laminin to promote proliferation.[11][12]

Other Interacting Molecules

-

Heparin: This glycosaminoglycan has been shown to bind to the N-terminal fragment of GPR56 and can modulate the binding and signaling of Collagen III.[13]

-

Progastrin: Identified as a soluble ligand, progastrin can bind to cell surface GPR56 and increase the proliferation of colorectal cancer cells.[13]

-

CD81: This tetraspanin acts as a cis-interacting molecule, forming a complex with GPR56 and Gαq/11 to regulate downstream signaling.[13]

Quantitative Data on Ligand Interactions

The binding affinities of the endogenous ligands to GPR56 have been characterized in several studies. This quantitative data is crucial for understanding the strength and specificity of these interactions and for the development of therapeutic modulators.

| Ligand | Receptor Species | Ligand Species | Method | Dissociation Constant (Kd) | Reference |

| Transglutaminase 2 | Human | Human | Kinetic Studies | ~1.2 µM | [13] |

| Transglutaminase 2 | Mouse | Mouse | Kinetic Studies | ~0.33 µM | [13] |

| Transglutaminase 2 (D3D4 domain) | Human | Mouse | Bead-based binding assay | 330 ± 15 nM | [9] |

| Transglutaminase 2 (D3D4 domain) | Mouse | Mouse | Bead-based binding assay | 440 ± 20 nM | [9] |

Note: A specific dissociation constant (Kd) for the GPR56-Collagen III interaction was not available in the reviewed literature.

Experimental Protocols

The discovery and characterization of GPR56 ligands have employed a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Ligand Discovery via In Vitro Biotinylation and Proteomics

This unbiased approach was instrumental in identifying Collagen III as a GPR56 ligand.

-

Probe Preparation: The soluble N-terminal fragment of GPR56 (GPR56N) is expressed as a fusion protein with a tag for purification (e.g., human Fc) and an in vivo biotinylation signal.

-

Ligand Capture: The biotinylated GPR56N probe is incubated with a lysate or conditioned medium from cells or tissues expected to contain the ligand.

-

Affinity Purification: The GPR56N-ligand complex is captured using streptavidin-conjugated resin.

-

Elution and Identification: The bound proteins are eluted, separated by SDS-PAGE, and the specific ligand bands are excised.

-

Mass Spectrometry: The protein bands are subjected to in-gel digestion (e.g., with trypsin) and the resulting peptides are analyzed by mass spectrometry (MS/MS) to identify the protein sequence.[3][4]

Ligand-Receptor Binding Assays

Co-Immunoprecipitation (Co-IP):

-

Cell Lysate Preparation: Cells expressing GPR56 and the putative ligand are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: An antibody targeting either GPR56 or the ligand is added to the lysate and incubated to form an antibody-antigen complex.

-

Complex Capture: Protein A/G-conjugated beads are added to pull down the antibody-antigen complex.

-

Washing and Elution: The beads are washed to remove non-specific binders, and the bound proteins are eluted.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE and immunoblotted with an antibody against the co-immunoprecipitated protein to confirm the interaction.[3][4]

Cell-Based Binding Assay:

-

Cell Culture: HEK293T cells are transiently transfected to express full-length GPR56 constructs on their surface.

-

Ligand Incubation: A purified, fluorescently labeled ligand (or the ligand's binding domain) is incubated with the cells.

-

Quantification: The amount of ligand bound to the cell surface is quantified using flow cytometry or a plate reader, measuring the mean fluorescence intensity (MFI).

-

Competition Assay: To determine specificity, the binding of the labeled ligand can be competed with an excess of unlabeled ligand or with blocking antibodies/monobodies.[9][14]

GPR56 Signaling Assays

Serum Response Element (SRE) Luciferase Reporter Assay:

This assay is widely used to measure the activation of the Gα12/13-RhoA pathway downstream of GPR56.

-

Cell Transfection: HEK293T cells are co-transfected with a GPR56 expression plasmid, a firefly luciferase reporter plasmid under the control of an SRE promoter, and a Renilla luciferase plasmid for normalization.[15][16]

-

Serum Starvation: Transfected cells are serum-starved to reduce basal signaling activity.[16][17]

-

Ligand Stimulation: Cells are treated with the putative GPR56 agonist (e.g., Collagen III, TG2, or a small molecule).

-

Lysis and Luminescence Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.[16]

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold increase in SRE-luciferase activity compared to unstimulated cells indicates the level of GPR56 activation.[15][16]

RhoA Activation Assay (GTP-Rho Pull-down):

This biochemical assay directly measures the level of active, GTP-bound RhoA.

-

Cell Culture and Stimulation: Cells expressing GPR56 (e.g., NIH 3T3 cells or transfected HEK293T cells) are serum-starved and then stimulated with the ligand (e.g., recombinant Collagen III) for a short period (e.g., 5 minutes).[6][7]

-

Cell Lysis: Cells are lysed in a buffer that preserves the GTP-bound state of RhoA.

-

Pull-down: The cell lysate is incubated with beads coupled to a Rhotekin-Rho Binding Domain (RBD) fusion protein, which specifically binds to GTP-bound RhoA.

-

Washing and Elution: The beads are washed, and the bound proteins are eluted.

-

Western Blotting: The amount of pulled-down RhoA is quantified by Western blotting using a RhoA-specific antibody. The total RhoA in the cell lysate is also measured as a loading control.[3][6]

Signaling Pathways and Visualizations

The binding of endogenous ligands to GPR56 triggers distinct downstream signaling cascades. The most prominent pathway involves the coupling to Gα12/13 and the subsequent activation of the small GTPase RhoA. However, other G proteins, such as Gαq/11, have also been implicated, often in a context-dependent manner.

GPR56 Signaling Pathways

Below are Graphviz diagrams illustrating the key signaling pathways initiated by GPR56's endogenous ligands.

Caption: Overview of GPR56 signaling pathways activated by endogenous ligands.

Experimental Workflow for Ligand Discovery

The process of identifying novel ligands for GPR56 often follows a systematic workflow, as depicted in the diagram below.

Caption: Experimental workflow for the discovery and validation of GPR56 ligands.

Logical Relationship of GPR56 Activation Mechanisms

GPR56 activation can be initiated through different mechanisms, including canonical ligand binding and tethered agonist activation.

Caption: Tethered agonist model of GPR56 activation upon ligand binding.

Conclusion

The identification of Collagen III and Transglutaminase 2 as endogenous ligands for GPR56 has significantly advanced our understanding of its biological functions. The detailed experimental protocols and signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals. Future research will likely focus on identifying additional ligands in different physiological and pathological contexts, further elucidating the complexities of GPR56 signaling, and leveraging this knowledge to develop novel therapeutics targeting this important adhesion GPCR.

References

- 1. Mesenchymal Transglutaminase 2 Activates Epithelial ADAM17: Link to G-Protein-Coupled Receptor 56 (ADGRG1) Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pnas.org [pnas.org]

- 4. G protein-coupled receptor 56 and collagen III, a receptor-ligand pair, regulates cortical development and lamination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR56/ADGRG1 is a platelet collagen-responsive GPCR and hemostatic sensor of shear force - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Mechanism for Adhesion G Protein-Coupled Receptor GPR56-Mediated RhoA Activation Induced By Collagen III Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPR56, an atypical G protein-coupled receptor, binds tissue transglutaminase, TG2, and inhibits melanoma tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. Structural basis for regulation of GPR56/ADGRG1 by its alternatively spliced extracellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GAIN domain-mediated cleavage is required for activation of G protein-coupled receptor 56 (GPR56) by its natural ligands and a small-molecule agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mesenchymal Transglutaminase 2 Activates Epithelial ADAM17: Link to G-Protein-Coupled Receptor 56 (ADGRG1) Signalling [mdpi.com]

- 14. Specific and direct modulation of the interaction between adhesion GPCR GPR56/ADGRG1 and tissue transglutaminase 2 using synthetic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. escholarship.org [escholarship.org]

- 17. G protein selectivity profile of GPR56/ADGRG1 and its effect on downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

GPR56 signaling pathways in normal and cancer cells

An In-depth Technical Guide to GPR56 Signaling Pathways in Normal and Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

G protein-coupled receptor 56 (GPR56), also known as ADGRG1, is a member of the adhesion G protein-coupled receptor (aGPCR) family. These receptors are characterized by a large N-terminal extracellular domain (ECD) and a canonical seven-transmembrane (7TM) domain. GPR56 plays a multifaceted role in various physiological processes, including brain development, myelination, and immune function. Its expression and signaling are frequently dysregulated in cancer, where it can act as either a tumor suppressor or a promoter, depending on the cellular context and interacting ligands. This guide provides a comprehensive overview of the GPR56 structure, activation mechanisms, and downstream signaling pathways in both normal and cancerous cells, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

GPR56 Structure and Activation Mechanism

GPR56, like other aGPCRs, possesses a unique molecular architecture. It consists of a large N-terminal fragment (NTF) and a C-terminal fragment (CTF) containing the 7TM domain. These fragments are generated by autoproteolytic cleavage at a conserved GPCR proteolysis site (GPS) within the GPCR autoproteolysis-inducing (GAIN) domain.[1][2] After cleavage, the NTF and CTF typically remain non-covalently associated on the cell surface.[3]

Activation of GPR56 signaling can occur through several proposed mechanisms:

-

Ligand-Induced Activation: Binding of extracellular matrix (ECM) proteins like collagen III and transglutaminase 2 (TG2) to the NTF can induce conformational changes, leading to signal transduction.[4][5][6]

-

Tethered Agonist (Stachel) Activation: Ligand binding or mechanical stress can cause the shedding of the NTF, unmasking a cryptic "Stachel" peptide sequence at the new N-terminus of the CTF. This tethered agonist can then bind to and activate the 7TM domain, initiating downstream signaling.[2][7]

-

Stachel-Independent Activation: Evidence suggests that GPR56 can also be modulated by synthetic ligands binding to its extracellular region without requiring autoproteolysis or Stachel sequence exposure, indicating a more complex allosteric regulation.[8][9]

-

Constitutive Activity: GPR56 has been shown to exhibit some level of constitutive, ligand-independent activity, particularly in coupling to Gα12/13 proteins to promote RhoA signaling.[3][4]

GPR56 Signaling in Normal Physiological Processes

In normal tissues, GPR56 signaling is crucial for cellular guidance, adhesion, and proliferation. Its functions are best characterized in the central nervous system (CNS) and the immune system.

Cortical Development

During brain development, GPR56 is essential for correct neuronal migration and cortical lamination.[5][10]

-

Ligand: Collagen III, a component of the pial basement membrane.[1][5]

-

Pathway: The interaction between GPR56 on neural progenitor cells and collagen III activates the Gα12/13-RhoA signaling cascade.[1][11]

-

Function: This activation is critical for inhibiting neuronal over-migration, thereby ensuring the proper formation of the cerebral cortex.[11] Loss-of-function mutations in GPR56 lead to a severe brain malformation known as bilateral frontoparietal polymicrogyria (BFPP).[5][10]

Myelination and Oligodendrocyte Development

GPR56 plays a role in the development of oligodendrocytes, the myelin-producing cells of the CNS.

-

Pathway: GPR56 regulates the proliferation of oligodendrocyte precursor cells (OPCs) through the Gα12/13 and RhoA signaling pathways.[1]

-

Function: Disruption of the GPR56 gene impairs OPC proliferation, leading to defective CNS myelination.[1]

Immune Cell Function

GPR56 is expressed on various cytotoxic lymphocytes, including natural killer (NK) cells and effector CD8+ T cells.[5][7]

-

Pathway: In NK cells, GPR56 ligation can lead to the translocation of the transcriptional coactivator TAZ to the nucleus and increased actin polymerization.[12] It has been shown to function as an inhibitory checkpoint for NK cell migration.[12]

-

Function: GPR56 signaling can inhibit the effector functions of cytotoxic cells and regulate their migratory behavior.[7][12]

GPR56 Signaling in Cancer

The role of GPR56 in cancer is complex and highly context-dependent, with reports supporting both tumor-suppressive and tumor-promoting functions.[13] This duality is influenced by the specific cancer type, the tumor microenvironment, and the available ligands.

GPR56 as a Tumor Suppressor

In certain cancers, such as melanoma and some glioblastomas, GPR56 acts to inhibit tumor progression and metastasis.[13][14]

-

Melanoma: GPR56 expression is often downregulated in highly metastatic melanoma cells.[5][10][14]

-

Pathway: The GPR56-TG2 interaction can suppress melanoma growth and angiogenesis by inhibiting vascular endothelial growth factor (VEGF) production via a PKCα signaling pathway .[1][2][5] It also inhibits cell-extracellular matrix signaling and adhesion to fibronectin, which can downregulate focal adhesion kinase (FAK).[15]

-

Function: GPR56 inhibits tumor growth and metastasis.[5][14]

GPR56 as a Tumor Promoter

Conversely, in cancers like colorectal cancer (CRC), esophageal squamous cell carcinoma, and acute myeloid leukemia (AML), high GPR56 expression is often associated with poor prognosis and enhanced malignancy.[13][16][17]

-

Colorectal Cancer (CRC): GPR56 is frequently upregulated in CRC tissues.[17]

-

Pathway: GPR56 promotes CRC cell metastasis by inducing epithelial-mesenchymal transition (EMT) through the activation of PI3K/AKT signaling .[17] It can also promote tumor growth and drug resistance.[18]

-

Function: High GPR56 expression enhances cell proliferation, migration, invasion, and metastasis.[17]

-

-

Breast Cancer: In bone metastasis of breast cancer, GPR56 interacts with collagen III, promoting metastatic colonization.[13]

-

General Cancer Progression: Across various cancer types, GPR56 has been shown to activate the Gα12/13-RhoA pathway , which is linked to increased cell migration, invasion, and proliferation.[13][19]

Quantitative Data Summary

This section summarizes key quantitative findings related to GPR56 expression in cancer.

Table 1: GPR56 Expression in Human Cancers Compared to Normal Tissues

| Cancer Type | GPR56 Expression Status | Patient Cohort Findings | Reference |

| Colorectal Cancer | Upregulated | Higher expression in primary tumors than matched normal tissues; correlated with poor survival. | [13][17] |

| Ovarian Cancer | Upregulated | Significant association with advanced FIGO stage and positive lymph node invasion. | [13][20] |

| Pancreatic Cancer | Upregulated | Higher expression in 5 of 5 patient tumor samples compared to normal counterparts. | [20] |

| Non-Small Cell Lung Cancer | Upregulated | Higher expression in 7 of 10 patient tumor samples compared to normal counterparts. | [20] |

| Melanoma | Downregulated in metastatic variants | Markedly downregulated in highly metastatic cells compared to poorly metastatic cells. | [5][14] |

| Acute Myeloid Leukemia (AML) | Upregulated (in EVI1-high AML) | High expression in EVI1-high AML cells, associated with enhanced cell adhesion and anti-apoptotic phenotypes. | [13] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate GPR56 signaling.

GPR56 Silencing using shRNA

This protocol describes the stable knockdown of GPR56 in a glioblastoma cell line to study its function.

-

Objective: To create a stable cell line with reduced GPR56 expression.

-

Methodology:

-

Plasmid Linearization: Linearize the shRNA plasmid DNA targeting GPR56 (and a non-targeting control) using a restriction enzyme (e.g., NaeI) for 3 hours at 37°C, followed by enzyme inactivation at 65°C for 20 minutes.[21]

-

DNA Purification: Purify the linearized DNA using a phenol-chloroform extraction followed by isopropanol precipitation.[21]

-

Transfection: Perform a reverse transfection of U373 glioblastoma cells. Plate 8x10^5 cells per well in a 24-well plate with 0.4 µg of the linearized shRNA plasmid using a transfection reagent like FuGENE6 in Opti-MEM.[21]

-

Selection: After 24 hours of incubation, reseed the cells into a 6-well plate at 5x10^4 cells/well in standard growth medium (DMEM with 10% FBS) containing a selection antibiotic (e.g., 200 µg/ml hygromycin).[21]

-

Validation: Maintain the cells under selection pressure and validate the knockdown efficiency via qRT-PCR and Western blot analysis to quantify GPR56 mRNA and protein levels, respectively.

-

Cell Migration (Transwell) Assay

This assay is used to quantify the effect of GPR56 expression on the migratory and invasive capacity of cancer cells.

-

Objective: To measure the number of cells that migrate through a porous membrane.

-

Methodology:

-

Cell Preparation: Culture GPR56-knockdown and control CRC cells (e.g., HCT116) until they reach ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.

-

Assay Setup: Use Transwell inserts with an 8-µm pore size membrane. For invasion assays, coat the membrane with Matrigel.

-

Seeding: Resuspend the starved cells in a serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Chemoattractant: Fill the lower chamber with a complete medium containing a chemoattractant (e.g., 10% FBS).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a defined period (e.g., 24-48 hours).

-

Analysis:

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated to the lower surface with methanol or paraformaldehyde.

-

Stain the migrated cells with crystal violet.

-

Elute the dye and measure the absorbance, or count the stained cells in several microscopic fields to quantify migration/invasion.[17]

-

-

RhoA Activation Assay (GTP-Rho Pull-Down)

This biochemical assay measures the amount of active, GTP-bound RhoA to assess the activation of the Gα12/13-RhoA pathway downstream of GPR56.

-

Objective: To quantify active RhoA levels following GPR56 stimulation.

-

Methodology:

-

Cell Culture and Transfection: Transfect HEK 293T cells with a GPR56 expression vector (or use a cell line endogenously expressing GPR56).[22]

-

Stimulation: After 48 hours, serum-starve the cells and then stimulate them with a GPR56 ligand (e.g., collagen III) or a vehicle control for a short period (e.g., 5 minutes).[22]

-

Lysis: Immediately lyse the cells in a specific Rho activation assay lysis buffer on ice.

-

Pull-Down: Clarify the lysates by centrifugation. Incubate a portion of the supernatant with Rhotekin-RBD beads (which specifically bind to GTP-bound RhoA) at 4°C with gentle rocking for 1 hour.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blot using a RhoA-specific antibody.

-

Quantification: Run a parallel blot with a portion of the total cell lysate to determine the total RhoA protein level for normalization. Quantify the band intensities to determine the ratio of active (GTP-bound) to total RhoA.[22]

-

Conclusion and Therapeutic Outlook

GPR56 is a complex signaling hub with divergent roles in physiology and pathology. In normal development, its signaling via the Gα12/13-RhoA axis is critical for tissue architecture. In cancer, its function is dichotomous: it can suppress metastasis in melanoma through TG2 and PKCα signaling, while promoting it in colorectal and other cancers via pathways like PI3K/AKT and Gα12/13-RhoA. This contextual duality makes GPR56 a challenging but promising therapeutic target.

The upregulation of GPR56 in several cancers with poor prognosis, such as CRC and AML, identifies it as a potential target for novel therapies.[13][17][18] Strategies under investigation include the development of antibody-drug conjugates (ADCs) that target GPR56-expressing cancer cells for selective payload delivery.[18][23][24] A deeper understanding of the specific ligands and interacting partners that dictate its pro- or anti-tumorigenic switch in different microenvironments will be crucial for designing effective and specific therapeutic interventions.

References

- 1. The Activation and Signaling Mechanisms of GPR56/ADGRG1 in Melanoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Activation and Signaling Mechanisms of GPR56/ADGRG1 in Melanoma Cell [frontiersin.org]

- 3. G protein selectivity profile of GPR56/ADGRG1 and its effect on downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G protein selectivity profile of GPR56/ADGRG1 and its effect on downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPR56 - Wikipedia [en.wikipedia.org]

- 6. GPR56 signaling pathway network and its dynamics in the mesenchymal transition of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stachel-independent modulation of GPR56/ADGRG1 signaling by synthetic ligands directed to its extracellular region - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stachel-independent modulation of GPR56/ADGRG1 signaling by synthetic ligands directed to its extracellular region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GPR56 and its related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Downstream signalling of the disease-associated mutations on GPR56/ADGRG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The G Protein–Coupled Receptor GPR56 Is an Inhibitory Checkpoint for NK Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. GPR56, an atypical G protein-coupled receptor, binds tissue transglutaminase, TG2, and inhibits melanoma tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The Adhesion G-Protein-Coupled Receptor, GPR56/ADGRG1, Inhibits Cell–Extracellular Matrix Signaling to Prevent Metastatic Melanoma Growth [frontiersin.org]

- 16. Role of ADGRG1/GPR56 in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GPR56 promotes proliferation of colorectal cancer cells and enhances metastasis via epithelial-mesenchymal transition through PI3K/AKT signaling activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. GPR56/ADGRG1 Activation Promotes Melanoma Cell Migration via NTF Dissociation and CTF-Mediated Gα12/13/RhoA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. mt-pieds.fr [mt-pieds.fr]

- 22. dash.harvard.edu [dash.harvard.edu]

- 23. researchgate.net [researchgate.net]

- 24. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Evolutionary History of the GPR56 Gene

Introduction

G protein-coupled receptor 56 (GPR56), also known as Adhesion G protein-coupled receptor G1 (ADGRG1), is a member of the adhesion GPCR (aGPCR) family, the second-largest class of these critical cell surface receptors.[1][2] aGPCRs are distinguished by their hybrid structure, featuring a long N-terminal extracellular region (ECR) involved in cell-cell and cell-matrix interactions, and a canonical seven-transmembrane (7TM) domain responsible for intracellular signaling.[3][4] GPR56 plays a pivotal role in a multitude of physiological processes, most notably in the development of the central nervous system, where it governs the patterning and lamination of the cerebral cortex.[3][5] Loss-of-function mutations in the ADGRG1 gene are the direct cause of Bilateral Frontoparietal Polymicrogyria (BFPP), a severe human brain malformation.[3][6]

Beyond neurodevelopment, GPR56 is implicated in myelination, male fertility, muscle hypertrophy, and immune regulation.[3][7] Its dysregulation is also associated with various cancers, where it can act as either a tumor suppressor or promoter depending on the context.[8] The evolutionary history of GPR56 is particularly compelling, as it reveals a story of gene duplication, domain innovation, and a remarkable expansion of regulatory complexity that appears to be linked to the evolution of the mammalian brain. This guide provides a technical overview of the evolutionary trajectory of GPR56, details its signaling pathways, and presents key experimental protocols for its study.

Phylogeny and Genomic Locus Evolution

Ancient Origins and the Adhesion GPCR Family

Adhesion GPCRs are an ancient family of receptors found across vertebrates and even in primitive metazoans, highlighting their fundamental role in multicellular life.[1] Phylogenetic analyses have classified the human aGPCRs into nine families (I-IX). GPR56 belongs to family VIII (ADGRG) along with several other receptors. The evolutionary persistence and diversification of this family underscore its importance in mediating essential cell adhesion and signaling functions.

The ADGRG Locus: A Tale of Duplication

The human ADGRG1 (GPR56) gene is located on chromosome 16q21.[8][9] Notably, it is flanked by two other highly homologous aGPCR genes: ADGRG3 (GPR97) and ADGRG5 (GPR114).[9][10] This genomic synteny strongly suggests that these genes arose from local gene duplication events, creating a cluster of related receptors. This shared ancestry provides a basis for potential functional redundancy or, conversely, the evolution of specialized roles (neofunctionalization). Evidence for redundancy has been observed in hematopoietic cell development, where GPR97 can compensate for the loss of GPR56.[10]

GPR56 Orthologs Across Vertebrates

GPR56 is well-conserved across vertebrate species, underscoring its critical biological functions.[10] Orthologs—genes in different species that evolved from a common ancestral gene by speciation—are essential for comparative genomics and for inferring conserved functions. The table below summarizes key orthologs of human GPR56.

| Species | Common Name | Gene Symbol | Chromosome/Scaffold Location | NCBI Gene ID |

| Homo sapiens | Human | ADGRG1 | 16q21 | 9289 |

| Pan troglodytes | Chimpanzee | ADGRG1 | 16 | 455430 |

| Mus musculus | Mouse | Adgrg1 | 8 E1 | 21808 |

| Rattus norvegicus | Rat | Adgrg1 | 19 | 300911 |

| Gallus gallus | Chicken | ADGRG1 | 17 | 423696 |

| Danio rerio | Zebrafish | adgrg1a | 18 | 393661 |

| Xenopus tropicalis | Frog | adgrg1 | Scaffold_113 | 100490197 |

Evolution of GPR56 Structure and Regulation

Evolution of Protein Domains

The GPR56 protein is characterized by a unique extracellular architecture. Its N-terminus contains a Pentraxin/Laminin/neurexin/sex-hormone-binding-globulin-Like (PLL) domain, which is unique to GPR56.[11][12] This is followed by a GPCR-Autoproteolysis-INducing (GAIN) domain, which mediates the autocatalytic cleavage of the receptor into an N-terminal fragment (NTF) and a C-terminal fragment (CTF) that remain non-covalently associated.[3][8] Structural and sequence analyses reveal that the two β-sheets of the PLL domain have experienced different evolutionary pressures, suggesting distinct functional constraints on these sub-regions.[11]

Dynamic Evolution of Alternative Splicing and Regulation

One of the most striking features of GPR56's evolution is the dramatic increase in its regulatory complexity in mammals, particularly in the lineage leading to humans.[13][14] This is most evident in the use of alternative first exons. While the mouse Gpr56 gene has five non-coding first exons, the human gene has more than 17, leading to numerous splice variants with diverse and tissue-specific expression patterns.[13][15]

This expansion of regulatory elements appears to be a key evolutionary innovation. Research has shown that this diversity was driven, in part, by the insertion of transposable elements, such as LINE and Alu elements, which were co-opted as new exons or promoters.[13][16] A specific cis-regulatory element upstream of exon 1m, which drives expression in the lateral cortex, emerged only in placental mammals.[13][16] The evolutionarily dynamic control of GPR56 expression levels and patterns is directly linked to the proliferation of neural progenitor cells and the proper formation of cortical gyri (folds), suggesting that the evolution of GPR56 regulation was a significant factor in the evolution of the complex, folded (gyrencephalic) brains of species like humans.[14][17]

Evolutionary Selection Pressures

Detecting Natural Selection

The mode and strength of natural selection on a protein-coding gene can be estimated by comparing the rate of non-synonymous substitutions (dN), which alter the amino acid sequence, to the rate of synonymous substitutions (dS), which do not. The ratio (ω = dN/dS) is a powerful indicator of selective pressure:

-

ω < 1: Suggests purifying (negative) selection, where deleterious mutations are removed, conserving the protein's function.

-

ω = 1: Suggests neutral evolution, where mutations accumulate at a rate equal to the mutation rate.

-

ω > 1: Suggests positive (Darwinian) selection, where advantageous mutations are favored, often indicating adaptation or neofunctionalization.

Selection on the GPR56 Coding Sequence

While the GPR56 protein is highly conserved across vertebrates, detailed genome-wide scans for positive selection have not specifically highlighted the gene's coding sequence. This suggests that the primary evolutionary force acting on the GPR56 protein itself is strong purifying selection, which is expected for a receptor with such critical roles in development. To definitively quantify this, pairwise dN/dS ratios must be calculated for orthologs across multiple species using the methodology outlined in Section 6.2.

| Ortholog Pair | dN | dS | dN/dS (ω) | Inferred Selection |

| Human - Chimpanzee | TBD | TBD | TBD | TBD |

| Human - Mouse | TBD | TBD | TBD | TBD |

| Human - Zebrafish | TBD | TBD | TBD | TBD |

| (TBD: To be determined experimentally) |

Selection on Regulatory Elements

In contrast to the coding sequence, there is strong evidence for selection acting on the non-coding regulatory regions of GPR56. The emergence of new promoter elements in placental mammals and the rapid expansion of alternative first exons in the primate lineage point to adaptive evolution of the gene's regulation.[13][16] This allows for more complex, fine-tuned control of GPR56 expression, which was likely a key step in the evolution of larger, more complex brains.[14]

GPR56 Signaling Pathways

GPR56 couples to distinct G protein families to elicit different cellular responses. The two most well-characterized pathways involve Gα12/13 and Gαq/11.

The Gα12/13-RhoA Pathway

This pathway is fundamental to GPR56's role in regulating the cytoskeleton, which is critical for cell migration and morphology. In the developing cerebral cortex, GPR56 on neural progenitors binds to Collagen III in the extracellular matrix, triggering the activation of Gα12/13. This in turn activates the small GTPase RhoA, which modulates the actin cytoskeleton to inhibit neuronal overmigration and ensure proper cortical lamination.[12]

The Gαq/11-PKCα Pathway

In other contexts, such as in melanoma cells, GPR56 signaling can be modulated by association with tetraspanin proteins like CD9 and CD81.[12] This complex preferentially couples to Gαq/11 G proteins. Activation of this pathway leads to the stimulation of Protein Kinase C alpha (PKCα), which in turn inhibits the production of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor. This pathway highlights the tumor-suppressive role GPR56 can play by inhibiting angiogenesis.[18]

Experimental Protocols

Protocol for Phylogenetic Analysis of GPR56

This protocol outlines a standard bioinformatics workflow to reconstruct the evolutionary relationships of GPR56.[19][20]

-

Sequence Retrieval:

-

Obtain the reference protein sequence for human GPR56 (UniProt ID: Q9Y653).

-

Use this sequence as a query in a BLASTp search against the NCBI non-redundant (nr) protein database, targeting a range of vertebrate species.

-

Select high-scoring, full-length orthologous sequences and download them in FASTA format.

-

-

Multiple Sequence Alignment (MSA):

-

Input the collected FASTA sequences into an MSA program like ClustalW, MAFFT, or Muscle.[1]

-

The algorithm will align the sequences, placing homologous residues in the same columns and introducing gaps to account for insertions and deletions.

-

Visually inspect the alignment for quality and manually trim poorly aligned regions, particularly at the N- and C-termini.

-

-

Substitution Model Selection:

-

Use the generated alignment to determine the best-fit model of protein evolution.

-

Software such as MEGA or ModelTest will analyze the alignment and, based on statistical criteria (e.g., Akaike Information Criterion, AIC), suggest the most appropriate substitution model (e.g., JTT, WAG).

-

-

Phylogenetic Tree Construction:

-

Construct the tree using a character-based method like Maximum Likelihood (ML) or Bayesian Inference (BI), which are generally more accurate than distance-based methods.[1]

-

Use software like MEGA, RAxML, or BEAST. Input the MSA and the selected substitution model.

-

Assess the statistical support for the tree topology using bootstrapping (for ML) or posterior probabilities (for BI). Values >70% (or >0.95 for posterior probabilities) are typically considered robust.

-

-

Tree Visualization and Interpretation:

-

Visualize the resulting tree file (e.g., in Newick format) using a program like FigTree or iTOL.

-

Root the tree using a designated outgroup (a more distantly related adhesion GPCR) to establish the direction of evolution. The branching patterns represent the inferred evolutionary relationships.

-

References

- 1. Phylogenetic Analysis: Methods, Tools, and Best Practices - CD Genomics [bioinfo.cd-genomics.com]

- 2. modernbio.com [modernbio.com]

- 3. GPR56 - Wikipedia [en.wikipedia.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. medlineplus.gov [medlineplus.gov]

- 6. ADGRG1 gene: MedlinePlus Genetics [medlineplus.gov]

- 7. cd-genomics.com [cd-genomics.com]

- 8. GPR56 signaling pathway network and its dynamics in the mesenchymal transition of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Unexpected redundancy of Gpr56 and Gpr97 during hematopoietic cell development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis for regulation of GPR56/ADGRG1 by its alternatively spliced extracellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Activation and Signaling Mechanisms of GPR56/ADGRG1 in Melanoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. Evolutionarily dynamic alternative splicing of GPR56 regulates regional cerebral cortical patterning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evolutionarily Dynamic Alternative Splicing of GPR56 Regulates Regional Cerebral Cortical Patterning - PMC [pmc.ncbi.nlm.nih.gov]

- 17. evronylab.org [evronylab.org]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. Common Methods for Phylogenetic Tree Construction and Their Implementation in R - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure of GPR56 (ADGRG1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 56 (GPR56), also known as Adhesion G protein-coupled Receptor G1 (ADGRG1), is a member of the adhesion GPCR (aGPCR) family, the second largest subfamily of GPCRs.[1] These receptors are characterized by large extracellular domains (ECDs) and are involved in a wide array of physiological and pathological processes, including central nervous system development, immune regulation, and tumorigenesis.[2][3][4] Loss-of-function mutations in GPR56 are the cause of a severe brain malformation known as bilateral frontoparietal polymicrogyria (BFPP).[5][6] This guide provides a detailed examination of the molecular architecture of GPR56, its mechanism of activation, ligand interactions, and the experimental protocols used for its investigation, offering a comprehensive resource for researchers in the field.

I. Molecular Architecture of GPR56

GPR56 possesses the archetypal structure of an adhesion GPCR, featuring a long N-terminal extracellular domain (ECD), a seven-transmembrane (7TM) helical bundle, and an intracellular domain (ICD).[7] A key feature is its autoproteolytic cleavage, which is fundamental to its function.

Domain Organization

The GPR56 protein is a multi-domain receptor comprising distinct functional regions.[7][8]

-

Extracellular Domain (ECD): The large ECD is responsible for mediating interactions with the extracellular matrix and other cells.[9] It contains two primary domains:

-

Pentraxin/Laminin/neurexin sex-hormone-binding globulin-Like (PLL) Domain: Located at the N-terminus, this domain is unique to GPR56 and is involved in binding extracellular ligands such as collagen III and tissue transglutaminase 2 (TG2).[6][7][8]

-

GPCR Autoproteolysis-Inducing (GAIN) Domain: This conserved domain is characteristic of the aGPCR family and mediates the autoproteolytic cleavage of the receptor.[5][10] Structural analysis has revealed that the GAIN domain of GPR56 is unusually small compared to other aGPCRs.[8]

-

-

Seven-Transmembrane (7TM) Domain: This region consists of seven alpha-helices that span the cell membrane, a hallmark of all GPCRs. It is responsible for transducing the extracellular signal across the membrane to activate intracellular signaling pathways.[9]

-

Intracellular Domain (ICD): The C-terminal tail and intracellular loops of the 7TM domain constitute the ICD, which couples to heterotrimeric G proteins to initiate downstream signaling cascades.[7]

Figure 1: Domain organization of the GPR56 protein.

Autoproteolytic Cleavage

A critical event in the maturation of GPR56 is its self-cleavage within the GAIN domain at a conserved GPCR Proteolysis Site (GPS), located just upstream of the first transmembrane helix.[2][10] This process is constitutive and results in two fragments that remain non-covalently associated at the cell surface:[10][11]

-

N-terminal Fragment (NTF): Comprises the majority of the ECD, including the PLL and part of the GAIN domain.

-

C-terminal Fragment (CTF): Includes the 7TM domain and the intracellular tail.

This cleavage is essential for the activation of GPR56 by its natural ligands.[11][12] The dissociation of the NTF from the CTF unmasks a tethered agonist sequence (the "Stachel" peptide) at the new N-terminus of the CTF, which then activates the 7TM domain, leading to G protein coupling.[12][13][14]

II. GPR56 Protein Characteristics

The GPR56 protein has several splice variants present in humans and mice.[2][3] The primary human isoform is 693 amino acids long.

| Characteristic | Human GPR56 | Mouse GPR56 | Rat GPR56 |

| Alternative Names | ADGRG1, TM7XN1 | Adgrg1 | Adgrg1 |

| Length (Amino Acids) | 693 | 687 | 687 |

| Molecular Weight (Da) | 77,738 | 77,255 | 77,252 |

| Accession Number | Q9Y653-1 | Q8VHF5 | Q6AYZ3 |

| Source: Sino Biological[15] |

III. Ligand Interactions and Binding Partners

GPR56 interacts with a variety of extracellular ligands and cell-surface co-receptors that modulate its function.

| Partner Type | Ligand/Partner | Function/Interaction | Cellular Context |

| Extracellular Ligand | Collagen III | Regulates cortical lamination and neuronal migration by activating the RhoA pathway.[15][16] | Developing Brain |

| Extracellular Ligand | Tissue Transglutaminase 2 (TG2) | Suppresses tumor metastasis; regulates oligodendrocyte development.[1][5][11] | Melanoma, CNS |

| Extracellular Ligand | Progastrin | A soluble ligand that enhances the proliferation of colorectal cancer cells.[1] | Colonic Mucosa |

| Extracellular Ligand | Heparin | A glycosaminoglycan (GAG) binding partner that can modulate collagen III binding.[1][4] | HT1080 cells |